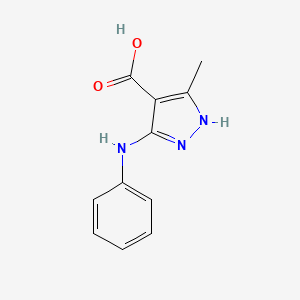

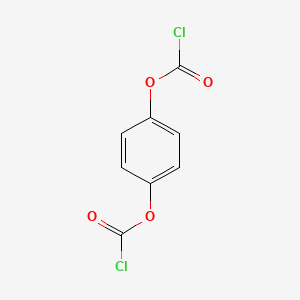

1,4-Phenylene bis(chloroformate)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

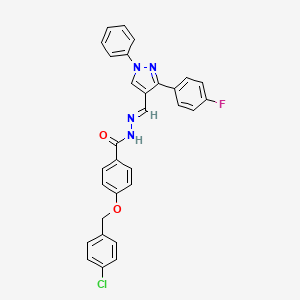

1,4-Phenylene bis(chloroformate) is an organic compound with the molecular formula C8H4Cl2O4. It is a bis(chloroformate) derivative of 1,4-phenylene, meaning it contains two chloroformate groups attached to a benzene ring. This compound is used in various chemical synthesis processes due to its reactivity and ability to form esters and carbonates.

Métodos De Preparación

1,4-Phenylene bis(chloroformate) is typically synthesized through the reaction of phosgene with hydroquinone. The reaction is carried out in a solvent such as toluene, and a base like pyridine is used to neutralize the hydrogen chloride formed during the reaction. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and ensure high yield .

Industrial production methods involve similar principles but are scaled up to handle larger quantities. The process requires careful handling of phosgene, a toxic and hazardous gas, and the use of appropriate safety measures to protect workers and the environment .

Análisis De Reacciones Químicas

1,4-Phenylene bis(chloroformate) undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as alcohols and amines to form esters and carbamates, respectively. Common reagents include alcohols, amines, and bases like pyridine.

Hydrolysis: In the presence of water, it hydrolyzes to form 1,4-phenylenedicarboxylic acid and hydrochloric acid.

Polymerization: It can be used as a monomer in the synthesis of polycarbonates and polyurethanes by reacting with diols or diamines.

Aplicaciones Científicas De Investigación

1,4-Phenylene bis(chloroformate) has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis to introduce chloroformate groups into molecules. It is also used in the preparation of polymers and copolymers.

Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

Medicine: It is involved in the development of drug delivery systems and the synthesis of prodrugs.

Mecanismo De Acción

The mechanism of action of 1,4-Phenylene bis(chloroformate) involves its reactivity with nucleophiles. The chloroformate groups are highly electrophilic, making them susceptible to attack by nucleophiles such as alcohols, amines, and water. This reactivity allows it to form esters, carbamates, and carbonates, which are useful in various chemical synthesis processes .

Comparación Con Compuestos Similares

1,4-Phenylene bis(chloroformate) can be compared with other bis(chloroformate) compounds, such as bisphenol A bis(chloroformate). While both compounds contain chloroformate groups, they differ in their core structures. Bisphenol A bis(chloroformate) has a more complex structure with two phenyl rings connected by a propane bridge, making it more rigid and less reactive than 1,4-Phenylene bis(chloroformate). This difference in structure affects their reactivity and applications .

Similar Compounds

- Bisphenol A bis(chloroformate)

- 1,3-Phenylene bis(chloroformate)

- 1,2-Phenylene bis(chloroformate)

Propiedades

Número CAS |

1885-20-7 |

|---|---|

Fórmula molecular |

C8H4Cl2O4 |

Peso molecular |

235.02 g/mol |

Nombre IUPAC |

(4-carbonochloridoyloxyphenyl) carbonochloridate |

InChI |

InChI=1S/C8H4Cl2O4/c9-7(11)13-5-1-2-6(4-3-5)14-8(10)12/h1-4H |

Clave InChI |

PVSUXIJGHWZIJA-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1OC(=O)Cl)OC(=O)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11,11-Dimethyl-1,8-diphenyl-13-oxa-10lambda6-thiatetracyclo[6.4.1.02,7.09,12]trideca-2,4,6-triene 10,10-dioxide](/img/structure/B11951034.png)